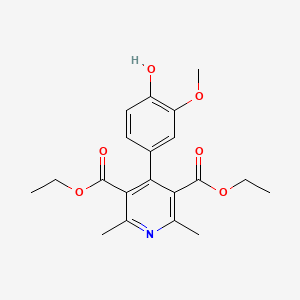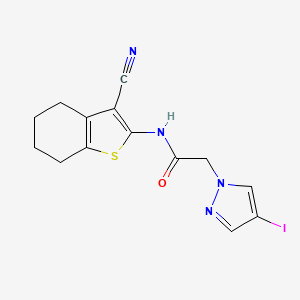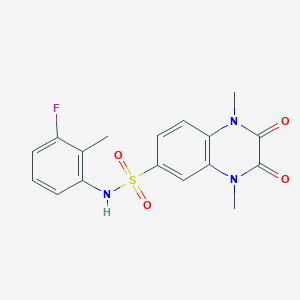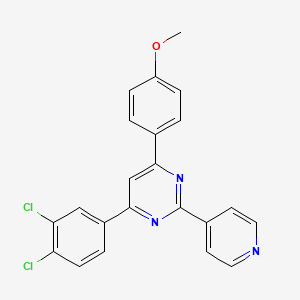![molecular formula C14H9F3N2O2S B11074905 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11074905.png)
13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound featuring a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common approach is the condensation of cyclopropyl ketones with trifluoromethylated thioureas under acidic conditions. This reaction is followed by cyclization and oxidation steps to form the final tricyclic structure. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry
In chemistry, 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be useful in designing drugs with anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is explored for its applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds share a similar tricyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds have a related tricyclic structure and are synthesized using similar methods.
Uniqueness
The uniqueness of 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one lies in its specific combination of functional groups and its trifluoromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H9F3N2O2S |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)8-3-6(5-1-2-5)10-11-12(22-13(10)18-8)7(20)4-9(21)19-11/h3-5H,1-2H2,(H2,19,20,21) |
InChIキー |
ANDSLDADBVQUAM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dibromo-2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11074823.png)

![5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B11074827.png)
![2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11074832.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11074840.png)
![(4Z)-4-{3,5-dibromo-4-[(3-fluorobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11074847.png)
![2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol](/img/structure/B11074849.png)
![5-(Tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11074864.png)
![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide](/img/structure/B11074869.png)
![6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol](/img/structure/B11074871.png)

![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-](/img/structure/B11074886.png)

